molecular formula C15H19ClN2O B2598167 N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide CAS No. 249278-22-6

N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide

Cat. No.: B2598167
CAS No.: 249278-22-6
M. Wt: 278.78
InChI Key: VLQKEPLNPGYNDJ-UHFFFAOYSA-N
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Description

N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a chlorobenzamide moiety attached to an 8-methyl-8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(8-methyl-8-azabicyclo[321]oct-3-yl)-4-chlorobenzamide typically involves the construction of the 8-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations starting from achiral tropinone derivatives . The reaction conditions often include the use of chiral catalysts and specific solvents to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved in this mechanism are complex and may include inhibition of certain ion channels and modulation of intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide is unique due to its specific combination of the chlorobenzamide group with the 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-18-13-6-7-14(18)9-12(8-13)17-15(19)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQKEPLNPGYNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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